molecular formula C18H22N2OS B2911884 1-(2-methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 831177-55-0

1-(2-methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2911884
CAS No.: 831177-55-0
M. Wt: 314.45
InChI Key: PCSJNPGCVMTZOZ-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a synthetic organic compound belonging to the quinazoline family This compound is characterized by its unique structure, which includes a methoxyethyl group, a tolyl group, and a tetrahydroquinazoline core with a thione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The initial step involves the cyclization of appropriate precursors to form the quinazoline core. This can be achieved through the reaction of anthranilic acid derivatives with aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of a suitable quinazoline derivative with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Tolyl Group: The tolyl group can be introduced through Friedel-Crafts alkylation or acylation reactions. This involves the reaction of the quinazoline derivative with toluene or a tolyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Thione Functional Group: The final step involves the conversion of the carbonyl group in the quinazoline core to a thione group. This can be achieved through the reaction with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thione functional group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group back to a thiol or other reduced forms.

    Substitution: The methoxyethyl and tolyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles or electrophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced quinazoline derivatives

    Substitution: Functionalized quinazoline derivatives with various substituents

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme interactions and receptor binding.

    Medicine: The compound’s unique structure may impart biological activity, making it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

    Industry: It can be used in the development of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The thione group can participate in redox reactions, while the quinazoline core may facilitate binding to specific proteins or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as 2-phenylquinazoline, 4-aminoquinazoline, and 6,7-dimethoxyquinazoline share structural similarities with 1-(2-methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione.

    Thione-Containing Compounds: Compounds like 2-mercaptobenzothiazole and thiosemicarbazide also contain thione functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-(2-methoxyethyl)-2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-13-6-5-7-14(12-13)17-19-18(22)15-8-3-4-9-16(15)20(17)10-11-21-2/h5-7,12H,3-4,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSJNPGCVMTZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=S)C3=C(N2CCOC)CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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